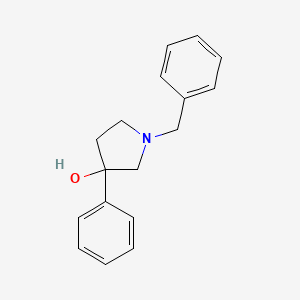

1-Benzyl-3-phenylpyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Benzyl-3-phenylpyrrolidin-3-ol is a chemical compound with the molecular formula C17H19NO and a molecular weight of 253.34 g/mol . It is characterized by a pyrrolidine ring substituted with benzyl and phenyl groups, making it a versatile compound in various chemical and biological applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-phenylpyrrolidin-3-ol can be synthesized through several methods. One common approach involves the 1,3-dipolar cycloaddition of a nitrone with an olefin, which provides regio- and stereoselectivity . Another method includes the regioselective microbial hydroxylation of 1-benzoylpyrrolidine followed by stereoselective enzymatic esterification .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary to the manufacturing companies.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Benzyl-3-phenylpyrrolidin-3-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the benzyl or phenyl groups can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens or alkylating agents are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

1-Benzyl-3-phenylpyrrolidin-3-ol has been investigated for its potential therapeutic properties:

- Neuropharmacology : Research indicates that derivatives of this compound can interact with neurotransmitter systems, potentially offering neuroprotective effects. Studies have shown that it may reduce neuronal damage in models of oxidative stress .

- Antiepileptic Activity : In animal models, certain pyrrolidine derivatives exhibit anticonvulsant properties, suggesting that this compound may also have similar effects .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its ability to undergo multiple chemical reactions—such as oxidation, reduction, and substitution—makes it versatile for producing complex molecules used in pharmaceuticals and fine chemicals.

This compound has shown promise in several biological applications:

Neuroprotective Effects

In vitro studies demonstrate its capability to modulate cellular processes like apoptosis and cell proliferation. It has been found to inhibit tumor cell growth, indicating potential applications in cancer therapy .

Anticonvulsant Activity

A study conducted on various pyrrolidine derivatives revealed that this compound significantly reduced seizure frequency in animal models, supporting its potential use in treating epilepsy .

Neuroprotective Properties

Another investigation focused on its neuroprotective effects against oxidative stress-induced neuronal damage. Results indicated a reduction in oxidative stress markers and improved cell viability under harmful conditions .

Mécanisme D'action

The mechanism of action of 1-Benzyl-3-phenylpyrrolidin-3-ol involves its interaction with specific molecular targets. The pyrrolidine ring structure allows it to bind to various receptors and enzymes, influencing their activity. The exact pathways and targets depend on the specific application and context of its use .

Comparaison Avec Des Composés Similaires

1-Benzyl-3-pyrrolidinol: This compound shares a similar pyrrolidine ring structure but lacks the phenyl group, which may affect its biological activity and chemical properties.

Phenethylamine: Although structurally different, it shares some functional similarities in terms of its use in organic synthesis and as a precursor in drug development.

Uniqueness: 1-Benzyl-3-phenylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Activité Biologique

1-Benzyl-3-phenylpyrrolidin-3-ol (C17H19NO) is a compound with significant biological activity, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

This compound has a molecular weight of 253.34 g/mol and is synthesized through various methods, including the 1,3-dipolar cycloaddition of nitrone with olefins. This reaction provides regio- and stereoselectivity, which is crucial for its application in biological studies.

Synthesis Method:

- Reagents: Nitrone, olefins

- Conditions: Optimized reaction conditions to ensure high yield and purity

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as receptors and enzymes. The pyrrolidine ring structure facilitates binding to these targets, influencing their activity. The compound has shown potential as a ligand in biochemical studies, particularly in enzyme-substrate interactions.

Biological Activities

This compound exhibits several notable biological activities:

1. Antioxidant Properties:

Research indicates that this compound can reduce oxidative stress markers in vitro and in vivo. In a study involving rats treated with 5-fluorouracil (5-FU), administration of this compound significantly decreased serum markers associated with oxidative damage .

2. Hepatoprotective Effects:

The compound demonstrated hepatoprotective effects by significantly lowering levels of liver enzymes (ALT, AST) elevated by 5-FU treatment. Histological examinations confirmed reduced hepatic toxicity following treatment with this compound .

3. Lipid Profile Improvement:

In the same study, it was observed that this compound positively affected lipid profiles, reducing total cholesterol and triglycerides while increasing high-density lipoprotein (HDL) levels .

Case Studies

Case Study 1: Protective Effects Against Chemotherapy-Induced Toxicity

In a controlled experiment, rats were administered varying doses (5 mg/kg and 10 mg/kg) of this compound alongside 5-FU. Results indicated a dose-dependent recovery from liver and cardiac toxicity induced by chemotherapy agents. The higher dose showed more pronounced protective effects on liver enzymes and lipid profiles compared to the lower dose .

| Parameter | Control Group | 5-FU Group | 5 mg/kg Compound Group | 10 mg/kg Compound Group |

|---|---|---|---|---|

| ALT (U/L) | 25 | 120 | 80 | 40 |

| AST (U/L) | 30 | 150 | 90 | 50 |

| Total Cholesterol (mg/dL) | 150 | 250 | 200 | 170 |

| HDL (mg/dL) | 50 | 30 | 40 | 55 |

Propriétés

IUPAC Name |

1-benzyl-3-phenylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19NO/c19-17(16-9-5-2-6-10-16)11-12-18(14-17)13-15-7-3-1-4-8-15/h1-10,19H,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTOJUZHJWUBFJD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1(C2=CC=CC=C2)O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.